molecular formula C15H17N5O B1272092 (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone CAS No. 885949-72-4

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone

Cat. No.: B1272092
CAS No.: 885949-72-4
M. Wt: 283.33 g/mol
InChI Key: AOXSDOHXFGXRBV-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C15H17N5O and a molecular weight of 283.33 g/mol.

Preparation Methods

The synthesis of (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone involves several steps. One common synthetic route includes the reaction of 4-aminobenzoyl chloride with 4-(2-pyrimidinyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules for various chemical studies.

    Biology: It is employed in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone can be compared with other similar compounds, such as:

    (4-Aminophenyl)[4-(2-pyridinyl)piperazino]-methanone: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    (4-Aminophenyl)[4-(2-thiazolyl)piperazino]-methanone: This compound contains a thiazole ring, leading to distinct reactivity and applications compared to the pyrimidine-containing compound.

Properties

IUPAC Name

(4-aminophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSDOHXFGXRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195381
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-72-4
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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